Diethyl isopropenyl phosphate

Übersicht

Beschreibung

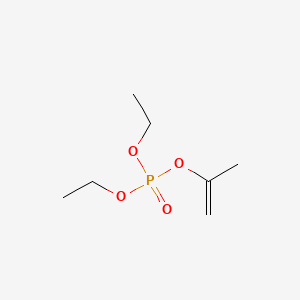

Diethyl isopropenyl phosphate, also known as this compound, is an organophosphorus compound with the molecular formula C7H15O4P. This compound is a type of ester derived from phosphoric acid and isopropenyl alcohol. It is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl isopropenyl phosphate can be synthesized through the esterification of phosphoric acid with isopropenyl alcohol in the presence of a catalyst. One common method involves the reaction of phosphoric acid with diethyl azodicarboxylate in the presence of alcohols . The reaction typically occurs at room temperature and yields the corresponding phosphoric acid ester.

Industrial Production Methods

In industrial settings, the production of phosphoric acid, diethyl isopropenyl ester often involves large-scale esterification processes. These processes may use different catalysts and reaction conditions to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl isopropenyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the ester into different phosphine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane (BTMS) for silyldealkylation, molecular iodine as a catalyst, and hydrogen peroxide as an oxidant . Reaction conditions vary depending on the desired product, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products

Major products formed from these reactions include phosphonic acids, phosphoramidates, and various phosphonate derivatives. These products have significant applications in different scientific fields .

Wissenschaftliche Forschungsanwendungen

Diethyl isopropenyl phosphate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of phosphoric acid, diethyl isopropenyl ester involves its ability to form stable esters with various alcohols. The compound can undergo hydrolysis to release phosphoric acid and the corresponding alcohol. This hydrolysis reaction is catalyzed by acidic or basic conditions and is essential for its biological and chemical activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phosphoric acid, diethyl ester: Similar in structure but lacks the isopropenyl group.

Phosphoric acid, dimethyl isopropenyl ester: Similar but with methyl groups instead of ethyl groups.

Phosphonic acid derivatives: Compounds with similar phosphorus-containing functional groups but different alkyl or aryl substituents.

Uniqueness

Diethyl isopropenyl phosphate is unique due to its isopropenyl group, which imparts distinct reactivity and properties compared to other phosphoric acid esters. This uniqueness makes it valuable in specific chemical reactions and applications where other esters may not be suitable .

Biologische Aktivität

Diethyl isopropenyl phosphate (DEIPP) is a phosphorus-containing compound with diverse biological activities. This article delves into its chemical properties, biological mechanisms, and applications across various fields, supported by data tables and relevant case studies.

This compound is an organophosphate ester that can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity:

- Oxidation : DEIPP can be oxidized to form phosphonic acids.

- Reduction : It can be reduced to generate different phosphine derivatives.

- Substitution : The compound participates in nucleophilic substitution reactions, leading to the formation of phosphoramidates and phosphonates.

The hydrolysis of DEIPP is particularly significant; it releases phosphoric acid and alcohols, which are essential for its biological functions. This reaction can be catalyzed under acidic or basic conditions, influencing its activity in biochemical pathways.

Antiviral and Anticancer Properties

Research indicates that DEIPP exhibits potential antiviral and anticancer activities. It has been investigated for its effects on various cell lines and viruses:

- Antiviral Activity : DEIPP has shown efficacy against certain viruses by inhibiting their replication processes. For instance, studies have highlighted its potential in reducing the intracellular production of viral proteins in infected cells .

- Anticancer Activity : The compound has been explored for its ability to induce apoptosis in cancer cells. Its mechanism involves disrupting cellular processes that lead to uncontrolled cell growth.

Toxicological Studies

Toxicological assessments reveal that DEIPP can affect various organ systems. In animal studies, exposure to high doses resulted in significant changes in organ weights and histopathological alterations, particularly in the liver and adrenal glands. The lowest observed adverse effect level (LOAEL) was identified at 25 mg/kg body weight per day, indicating potential risks associated with higher exposures .

Applications in Research and Industry

This compound has numerous applications:

- Biochemical Research : It serves as a reagent in studying biochemical pathways involving phosphorus esters, contributing to our understanding of cellular processes.

- Pharmaceutical Development : Its potential as an antiviral and anticancer agent makes it a candidate for drug development efforts aimed at targeting specific diseases .

- Industrial Uses : DEIPP is utilized in the production of polymers and adhesives, where phosphorus-containing components are required for enhanced material properties.

Case Study 1: Antiviral Screening

A study evaluated the antiviral activity of DEIPP against Dengue virus serotype 2 (DENV2). Results indicated a significant reduction in viral replication at specific concentrations, suggesting its potential as a therapeutic agent against viral infections.

Case Study 2: Toxicity Assessment

In a comprehensive toxicity study involving rats, DEIPP was administered at varying doses. Observations included dose-dependent changes in liver and adrenal weights, highlighting the compound's impact on endocrine function and overall health .

Data Summary

| Property | Observation |

|---|---|

| Chemical Structure | Organophosphate ester |

| Mechanism of Action | Hydrolysis to release phosphoric acid |

| Antiviral Efficacy | Significant inhibition of DENV2 replication |

| Anticancer Activity | Induction of apoptosis in cancer cell lines |

| LOAEL (Toxicity) | 25 mg/kg body weight per day |

Eigenschaften

IUPAC Name |

diethyl prop-1-en-2-yl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-5-9-12(8,10-6-2)11-7(3)4/h3,5-6H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIRYXWQEOZQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312835 | |

| Record name | Phosphoric acid, diethyl isopropenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5954-28-9 | |

| Record name | Diethyl 1-methylvinyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, diethyl isopropenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diethyl isopropenyl phosphate behave in copolymerization reactions?

A1: this compound (DEIPA) participates in free radical-initiated copolymerization reactions with other vinyl monomers like vinyl acetate (VAc) and acrylonitrile (AN) []. Research has shown that DEIPA exhibits a lower reactivity compared to VAc and AN in these reactions. Specifically, the monomer reactivity ratios for DEIPA with VAc are r(VAc) = 1.56 and r(DEIPA) = 0.44, and with AN are r(AN) = 15.2 and r(DEIPA) = 0.031 []. This lower reactivity is attributed to the presence of the -methyl substituent on the vinyl phosphate monomer [].

Q2: What is the impact of this compound incorporation on copolymer properties?

A2: The inclusion of DEIPA in copolymers influences both their molecular weight and viscosity. As the proportion of DEIPA units increases within the copolymer, both the intrinsic viscosity and the number-average molecular weight decrease []. This behavior suggests that DEIPA acts as a chain transfer agent during polymerization, leading to shorter polymer chains. Similar effects have been observed with diethyl vinylphosphonate (DEVPA), another vinyl phosphate monomer [].

Q3: Are there any calculated parameters that describe the reactivity of this compound?

A3: Yes, the Alfrey-Price parameters, Q and e, have been determined for DEIPA. These values provide insights into the reactivity of a monomer in copolymerization reactions. For DEIPA, Q values of 0.015 and 0.014 were calculated from its copolymerization with VAc and AN, respectively. The corresponding e values were determined to be 0.39 and 0.34 []. These values indicate that DEIPA has a lower resonance stabilization (Q) and a slightly electron-donating character (e) compared to monomers with higher Q and e values.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.